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Compound of Interest

Compound Name: Ethyl 4-piperidinecarboxylate

Cat. No.: B042408 Get Quote

Introduction
Ethyl 4-piperidinecarboxylate, also known as ethyl isonipecotate, is a pivotal heterocyclic

building block in modern medicinal chemistry and pharmaceutical development.[1][2][3] Its

piperidine core is a common scaffold in a wide array of bioactive molecules. A thorough

understanding of its structural and electronic properties is paramount for its effective utilization

in synthesis and drug design. This technical guide provides an in-depth analysis of the

spectroscopic data of Ethyl 4-piperidinecarboxylate, offering field-proven insights into the

interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data. This document is intended to serve as a practical resource for researchers,

scientists, and drug development professionals.

Molecular Structure and Key Features
Ethyl 4-piperidinecarboxylate possesses a secondary amine within a six-membered ring and

an ethyl ester functional group at the 4-position. This unique combination of functional groups

dictates its characteristic spectroscopic signature.

Caption: Molecular structure of Ethyl 4-piperidinecarboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Ethyl 4-piperidinecarboxylate, both ¹H and ¹³C NMR provide unambiguous
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evidence for its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Ethyl 4-piperidinecarboxylate in CDCl₃ exhibits distinct signals

corresponding to the different proton environments in the molecule.

Chemical Shift (δ)

ppm
Multiplicity Integration Assignment

~4.13 Quartet 2H -O-CH₂-CH₃

~3.09 Multiplet 2H CH₂-NH-CH₂ (axial)

~2.64 Multiplet 2H
CH₂-NH-CH₂

(equatorial)

~2.41 Multiplet 1H CH-C=O

~1.89 Multiplet 2H
-CH₂-CH(COOEt)-

CH₂- (axial)

~1.68 Multiplet 2H
-CH₂-CH(COOEt)-

CH₂- (equatorial)

~1.25 Triplet 3H -O-CH₂-CH₃

Expertise & Experience: The splitting patterns (multiplicity) are key to assigning the protons.

The quartet at ~4.13 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl group. The

protons on the piperidine ring show more complex multiplets due to axial and equatorial

positions and their coupling with neighboring protons. The downfield shift of the protons alpha

to the nitrogen and the ester group is due to the deshielding effect of these electronegative

atoms.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
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Chemical Shift (δ) ppm Assignment

~175.0 C=O (Ester)

~60.3 -O-CH₂-CH₃

~45.8 CH₂-NH-CH₂

~41.5 CH-C=O

~29.0 -CH₂-CH(COOEt)-CH₂

~14.2 -O-CH₂-CH₃

Trustworthiness: The chemical shifts are consistent with established values for similar

functional groups. The carbonyl carbon of the ester appears significantly downfield (~175.0

ppm), which is a definitive marker for this functional group. The other signals correspond

logically to the remaining carbon atoms in the structure.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 4-piperidinecarboxylate in

~0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the range of 0-10 ppm.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0-200 ppm.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b042408?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium, Broad
N-H Stretch (Secondary

Amine)

~2950-2850 Strong C-H Stretch (Aliphatic)

~1735 Strong, Sharp C=O Stretch (Ester)[4][5]

~1250-1020 Strong
C-O Stretch (Ester) & C-N

Stretch (Amine)[4]

~1650-1580 Medium
N-H Bend (Secondary Amine)

[6]

Authoritative Grounding: The strong, sharp absorption at approximately 1735 cm⁻¹ is a classic

indicator of the carbonyl group in a saturated aliphatic ester.[4][5] The broad absorption around

3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine. The presence

of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the molecule.

[7]

Experimental Protocol: FTIR Data Acquisition
Sample Preparation: A small drop of neat liquid Ethyl 4-piperidinecarboxylate is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder.

Record the sample spectrum over the range of 4000-400 cm⁻¹.
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The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Molecular Ion (M⁺): m/z = 157

The mass spectrum of Ethyl 4-piperidinecarboxylate shows a molecular ion peak at m/z =

157, corresponding to its molecular weight.[8]

Key Fragmentation Peaks:

m/z Proposed Fragment

128 [M - C₂H₅]⁺

112 [M - OC₂H₅]⁺

84 [M - COOC₂H₅]⁺

56 [C₄H₈]⁺ or [C₃H₄N]⁺

Causality Behind Experimental Choices: Electron Ionization (EI) is a common and effective

method for generating fragments that provide structural information. The fragmentation pattern

is a logical consequence of the molecule's structure. The loss of the ethoxy group (OC₂H₅) and

the entire ester group (COOC₂H₅) are characteristic fragmentation pathways for ethyl esters.
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[M]⁺˙
m/z = 157

[M - C₂H₅]⁺
m/z = 128

- •C₂H₅

[M - OC₂H₅]⁺
m/z = 112

- •OC₂H₅

[M - COOC₂H₅]⁺
m/z = 84

- •COOC₂H₅

Further
Fragmentation

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for Ethyl 4-
piperidinecarboxylate.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like Ethyl 4-piperidinecarboxylate.

Ionization: Electron Ionization (EI) is used at a standard energy of 70 eV.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion
The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-

validating structural confirmation of Ethyl 4-piperidinecarboxylate. Each technique offers a

unique and complementary piece of the structural puzzle, and their combined interpretation

leaves no ambiguity as to the identity and purity of the compound. This guide serves as a

foundational reference for scientists working with this important synthetic intermediate, enabling
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them to confidently interpret their own analytical data and make informed decisions in their

research and development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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